5-Methyl-2'-deoxy Cytidine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2’-deoxy Cytidine-13C,15N2 is an isotopic analog of 5-Methyl-2’-deoxy Cytidine. This compound is labeled with stable isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-deoxy Cytidine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytidine molecule. The process begins with the synthesis of labeled cytosine, which is then coupled with a deoxyribose sugar to form the nucleoside. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2’-deoxy Cytidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Methyl-2’-deoxy Cytidine-13C,15N2, such as 5-methylcytosine derivatives, dihydro derivatives, and substituted nucleosides.
Scientific Research Applications
5-Methyl-2’-deoxy Cytidine-13C,15N2 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of nucleic acids.
Biology: The compound is used in studies of DNA methylation, a crucial epigenetic modification involved in gene regulation and cellular differentiation.
Medicine: It is used in research on cancer and other diseases where DNA methylation patterns are altered.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents that target specific DNA sequences.
Mechanism of Action
The mechanism of action of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves its incorporation into DNA, where it can affect the methylation status of cytosine residues. This can influence gene expression and cellular function by altering the binding of transcription factors and other regulatory proteins to DNA. The molecular targets and pathways involved include DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to cytosine residues.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2’-deoxy Cytidine: The unlabeled analog of 5-Methyl-2’-deoxy Cytidine-13C,15N2.
Thymidine: An isostere of 5-Methyl-2’-deoxy Cytidine, differing by the presence of a methyl group at the 5-position of the pyrimidine ring.
Cytidine: The parent nucleoside molecule, lacking the methyl group at the 5-position.
Uniqueness
5-Methyl-2’-deoxy Cytidine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed investigations of nucleic acid structure and function.
Properties
Molecular Formula |
C10H15N3O4 |
---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i10+1,12+1,13+1 |
InChI Key |
LUCHPKXVUGJYGU-LLXNEWESSA-N |
Isomeric SMILES |
CC1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.